
4-(9-Anthracenyloxy)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(9-Anthracenyloxy)-1-butanamine is an organic compound that features an anthracene moiety linked to a butanamine chain via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(9-Anthracenyloxy)-1-butanamine typically involves multiple steps. One common method starts with the preparation of 4-(9-anthracenyl)butyl bromide. This is achieved by reacting 9-bromoanthracene with 1,4-dibromobutane in the presence of n-butyllithium. The resulting 4-(9-anthracenyl)butyl bromide is then converted to 4-(9-anthracenyl)butyl azide using sodium azide in dimethyl sulfoxide. Finally, the azide is reduced to 4-(9-anthracenyl)butylamine using palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(9-Anthracenyloxy)-1-butanamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(9-Anthracenyloxy)-1-butanamine has diverse applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in fluorescence microscopy and imaging.
Wirkmechanismus
The mechanism of action of 4-(9-Anthracenyloxy)-1-butanamine primarily involves its interaction with molecular targets through its amine and anthracene groups. The anthracene moiety can participate in π-π stacking interactions, while the amine group can form hydrogen bonds and ionic interactions. These interactions facilitate the compound’s binding to specific molecular targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
9-Anthraldehyde oxime: Used in the synthesis of various heterocyclic compounds.
9-Anthracenemethanol: Utilized in Diels-Alder reactions and as an initiator in polymerization reactions.
9-Anthracene carboxylic acid: Known for its photochromic properties and used in the design of photochromic materials.
Uniqueness: 4-(9-Anthracenyloxy)-1-butanamine stands out due to its unique combination of an anthracene moiety and a butanamine chain, which imparts distinct fluorescence properties and versatile reactivity. This makes it particularly valuable in applications requiring fluorescent probes and advanced material development.
Eigenschaften
CAS-Nummer |
96334-91-7 |
|---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
4-anthracen-9-yloxybutan-1-amine |
InChI |
InChI=1S/C18H19NO/c19-11-5-6-12-20-18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-4,7-10,13H,5-6,11-12,19H2 |
InChI-Schlüssel |
AAIGTATUYZIFRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2OCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


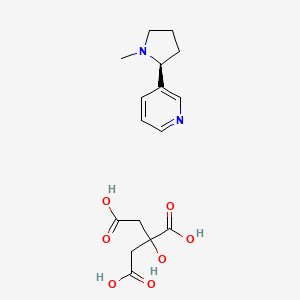


![(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12644782.png)



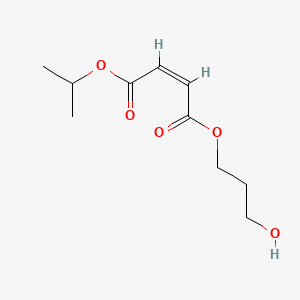
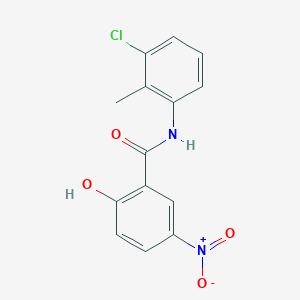

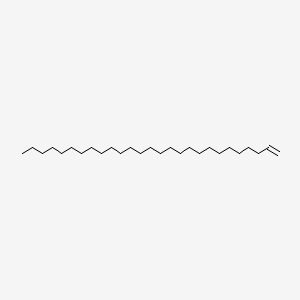
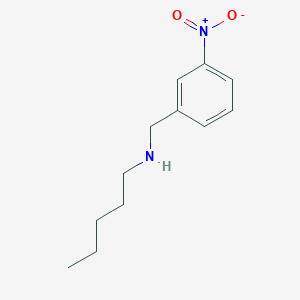
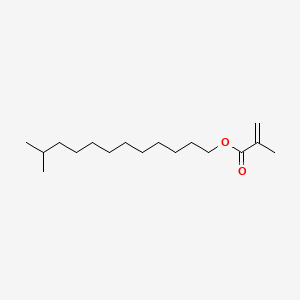
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)
